molecular formula C13H18O2 B14849631 3-(Cyclopropylmethyl)-2-isopropoxyphenol

3-(Cyclopropylmethyl)-2-isopropoxyphenol

Cat. No.: B14849631
M. Wt: 206.28 g/mol
InChI Key: DBPXEYIUFCCUJF-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-isopropoxyphenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This method is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniquesThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include cyclopropylmethyl quinones, reduced cyclopropylmethyl derivatives, and substituted phenols .

Scientific Research Applications

3-(Cyclopropylmethyl)-2-isopropoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl phenol: Lacks the isopropoxy group, resulting in different chemical properties.

    Isopropoxyphenol: Lacks the cyclopropylmethyl group, affecting its steric and electronic properties.

    Cyclopropylmethyl ether: Contains a cyclopropylmethyl group but lacks the phenol group, leading to different reactivity.

Uniqueness

3-(Cyclopropylmethyl)-2-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-11(8-10-6-7-10)4-3-5-12(13)14/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

DBPXEYIUFCCUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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